molecular formula C14H16O2 B14441983 Ethyl 2-ethenyl-1-phenylcyclopropane-1-carboxylate CAS No. 78162-15-9

Ethyl 2-ethenyl-1-phenylcyclopropane-1-carboxylate

Cat. No.: B14441983
CAS No.: 78162-15-9
M. Wt: 216.27 g/mol
InChI Key: AEZJXWGVVHMRLJ-UHFFFAOYSA-N
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Description

Ethyl 2-ethenyl-1-phenylcyclopropane-1-carboxylate is an organic compound with a unique structure that includes a cyclopropane ring, a phenyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-ethenyl-1-phenylcyclopropane-1-carboxylate typically involves the cyclopropanation of a suitable precursor. One common method is the reaction of styrene with ethyl diazoacetate in the presence of a catalyst such as rhodium or copper. The reaction conditions often include a solvent like dichloromethane and a temperature range of 0-25°C.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency. Catalysts and solvents are chosen to minimize costs and environmental impact.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-ethenyl-1-phenylcyclopropane-1-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

    Reduction: Reduction reactions can convert the ester group to an alcohol.

    Substitution: The phenyl group can undergo electrophilic aromatic substitution reactions.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Reagents like bromine or nitric acid for electrophilic aromatic substitution.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols.

    Substitution: Formation of substituted aromatic compounds.

Scientific Research Applications

Ethyl 2-ethenyl-1-phenylcyclopropane-1-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis to create more complex molecules.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of ethyl 2-ethenyl-1-phenylcyclopropane-1-carboxylate involves its interaction with molecular targets such as enzymes or receptors. The cyclopropane ring can strain and activate certain chemical bonds, facilitating reactions with biological molecules. The phenyl group can enhance binding affinity to specific targets, while the ester group can undergo hydrolysis to release active metabolites.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-phenylcyclopropane-1-carboxylate: Lacks the ethenyl group, making it less reactive in certain chemical reactions.

    Ethyl 2-bromo-1-phenylcyclopropane-1-carboxylate: Contains a bromine atom, which can participate in different substitution reactions.

Uniqueness

Ethyl 2-ethenyl-1-phenylcyclopropane-1-carboxylate is unique due to the presence of the ethenyl group, which provides additional reactivity and potential for diverse chemical transformations. This makes it a valuable compound for research and industrial applications.

Properties

CAS No.

78162-15-9

Molecular Formula

C14H16O2

Molecular Weight

216.27 g/mol

IUPAC Name

ethyl 2-ethenyl-1-phenylcyclopropane-1-carboxylate

InChI

InChI=1S/C14H16O2/c1-3-11-10-14(11,13(15)16-4-2)12-8-6-5-7-9-12/h3,5-9,11H,1,4,10H2,2H3

InChI Key

AEZJXWGVVHMRLJ-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1(CC1C=C)C2=CC=CC=C2

Origin of Product

United States

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